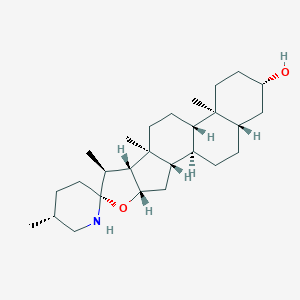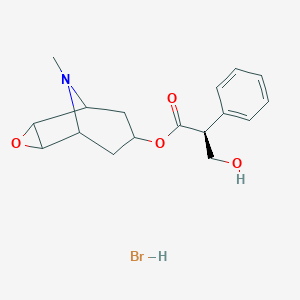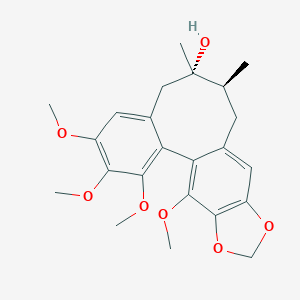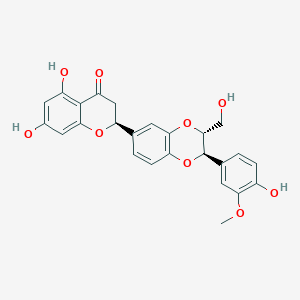
Soladulcidine
Vue d'ensemble
Description
Soladulcidine is a steroidal alkaloid that is abundant in Solanum dulcamara L . It has a molecular formula of C27H45NO2 .
Synthesis Analysis
This compound derivatives have been synthesized through esterification at the C-3-hydroxy group, modification at the NH group of the F ring, or esterification of E ring-opening products . An efficient synthesis of this compound starting from easily available diosgenin and tigogenin in five or six steps has also been described .Molecular Structure Analysis
This compound has 12 defined stereocenters . An X-ray structural study of it in the form of the monohydrate C27H45NO2*H20 confirmed the structure proposed for it previously . The linkages of rings B/C and C/D are trans and that of rings D/E cis .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 527.2±25.0 °C at 760 mmHg, and a flash point of 272.7±23.2 °C . It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Applications De Recherche Scientifique
Activités Antitumorales
Soladulcidine, un alcaloïde stéroïdien présent dans le Solanum dulcamara L., a démontré des propriétés antitumorales significatives. Les chercheurs ont synthétisé divers dérivés de la this compound pour améliorer son efficacité antitumorale. Ces dérivés ont été modifiés à différents groupes fonctionnels afin d'améliorer leur interaction avec les cellules cancéreuses et d'accroître leurs effets antiprolifératifs. Des études ont montré que ces composés peuvent inhiber efficacement la croissance des cellules tumorales, faisant de la this compound un candidat prometteur pour le développement de médicaments anticancéreux .
Applications en Médecine Traditionnelle
Dans les systèmes de médecine orientale traditionnelle, les plantes contenant de la this compound, telles que le Solanum lyratum, ont été utilisées pour traiter une variété de maux, notamment les cancers, la jaunisse, l'œdème, la gonorrhée, la cholécystite, la phlogose et la polyarthrite rhumatoïde. Les larges activités pharmacologiques de la this compound contribuent à son utilisation dans ces pratiques de médecine traditionnelle .
Propriétés Pharmacologiques
this compound présente une gamme d'effets pharmacologiques au-delà de son activité antitumorale. Elle a été étudiée pour ses activités anti-inflammatoires, antioxydantes, antimicrobiennes, anti-allergiques et hépatoprotectrices. Ces propriétés font de la this compound un composé polyvalent avec des applications potentielles dans divers domaines thérapeutiques .
Mécanisme D'action
Target of Action
Soladulcidine is a steroidal alkaloid that is abundant in Solanum dulcamara L . It has been found to exhibit antitumor activities . The primary targets of this compound are cancer cells, particularly the prostate cancer (PC-3) cell line .
Mode of Action
It has been observed that this compound and its derivatives can inhibit the proliferation of the pc-3 cell line . This suggests that this compound may interact with cellular targets that are crucial for cell proliferation, leading to the inhibition of cancer cell growth.
Biochemical Pathways
The biosynthesis of this compound involves several enzymes forming unsaturated steroidal alkaloid aglycones from cholesterol . The second part of the pathway results in the generation of glycosylated steroidal alkaloids (SGAs) through the action of different UDP-glycosyltransferases . The presence or absence of the double bond at the C-5,6 position creates vast structural diversity within this metabolite class and determines the degree of SGA toxicity .
Pharmacokinetics
The synthesis of this compound derivatives through esterification at c-3-hydroxy group, modification at nh group of f ring or esterification of e ring-opening products has been reported . These modifications could potentially influence the bioavailability of this compound.
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell proliferation . In a study, compound 19, a derivative of this compound, exhibited the most potent inhibitory effect against the proliferation of the PC-3 cell line .
Analyse Biochimique
Biochemical Properties
Soladulcidine interacts with various enzymes, proteins, and other biomolecules. For instance, the tomato GLYCOALKALOID METABOLISM25 (GAME25), a short-chain dehydrogenase/reductase, interacts with this compound. GAME25 catalyzes the first of three prospective reactions required to reduce the C-5,6 double bond in dehydrotomatidine to form tomatidine .
Cellular Effects
This compound has been shown to have antiproliferative activity against the prostate cancer (PC-3) cell line . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules and changes in gene expression. The GAME25 enzyme displays 3β-hydroxysteroid dehydrogenase/5,4 isomerase activity on diverse steroidal alkaloid aglycone substrates, including this compound .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that steroidal alkaloids like this compound can have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathways of steroidal alkaloids. The GAME25 enzyme plays a key role in these pathways, interacting with this compound to catalyze the reduction of the C-5,6 double bond in dehydrotomatidine .
Propriétés
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNPYHXGMWJBLV-MFRNJXNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
511-98-8 | |
| Record name | Megacarpidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is soladulcidine and where is it found?
A1: this compound is a steroidal alkaloid primarily found in certain species of the Solanum genus, notably Solanum dulcamara (also known as bittersweet nightshade). [, , ] It belongs to the spirosolane class of alkaloids, characterized by their spiroketal moiety.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C27H43NO2, and its molecular weight is 413.64 g/mol. []
Q3: What are the potential medicinal properties of this compound?
A3: this compound and its derivatives have demonstrated potential antitumor activity in vitro. [, ] Research suggests that structurally similar compounds, such as solasodine and hecogenin, also exhibit antitumor properties, indicating this compound as a promising lead for anticancer drug development. []
Q4: Have there been any studies on synthesizing this compound derivatives?
A4: Yes, researchers have successfully synthesized various this compound derivatives. One study focused on esterification at the C-3-hydroxy group, modifications at the NH group of the F ring, and esterification of E ring-opening products. [] Another study reported an efficient synthesis of this compound starting from tigogenin in six steps with an overall yield of 28%. []
Q5: What is the significance of the different chemovarieties of Solanum dulcamara?
A5: Solanum dulcamara exists in three chemovarieties based on their steroidal alkaloid content: tomatidenol/yamogenin, solasodine/diosgenin, and this compound/tigogenin types. [] These chemovarieties are geographically distributed, with the this compound type predominantly found in drier continental climates. [] This distinction is crucial for understanding the potential for sourcing specific steroidal alkaloids for pharmaceutical applications.
Q6: How is this compound typically extracted and analyzed?
A6: Extraction of this compound from plant material generally involves techniques like solvent extraction and chromatography. Analysis and identification are typically achieved using methods such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). [, , ]
Q7: Has a specific mechanism of action been identified for this compound's antitumor activity?
A7: While this compound has shown promising antitumor activity in vitro, its precise mechanism of action remains to be fully elucidated. [, ] Further research is needed to determine the specific molecular targets and downstream effects responsible for its anticancer properties.
Q8: What are the challenges in developing this compound into a viable pharmaceutical?
A8: Like many natural products with therapeutic potential, developing this compound into a pharmaceutical presents various challenges. These may include:
Q9: What is the current status of this compound research?
A9: Research on this compound continues to explore its potential applications, focusing on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[10]-Shogaol](/img/structure/B192378.png)




![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)
